molecular formula C9H14N2O B13506293 3-[2-(Methylamino)ethoxy]aniline

3-[2-(Methylamino)ethoxy]aniline

Cat. No.: B13506293
M. Wt: 166.22 g/mol
InChI Key: ALZYTLMWQWWWQN-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethoxy]aniline is an organic compound that belongs to the class of aniline derivatives It features a benzene ring substituted with an amino group and an ethoxy group linked to a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethoxy]aniline can be achieved through several methods. One common approach involves the reaction of 3-nitroaniline with 2-(methylamino)ethanol under reducing conditions to form the desired product. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is a typical reducing condition.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

3-[2-(Methylamino)ethoxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethoxy]aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group may enhance its solubility and bioavailability. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound with a simple amino group attached to a benzene ring.

    3-Nitroaniline: An aniline derivative with a nitro group at the meta position.

    2-(Methylamino)ethanol: A compound with a similar ethoxy and methylamino group but without the benzene ring.

Uniqueness

3-[2-(Methylamino)ethoxy]aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-[2-(methylamino)ethoxy]aniline

InChI

InChI=1S/C9H14N2O/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6,10H2,1H3

InChI Key

ALZYTLMWQWWWQN-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=CC(=C1)N

Origin of Product

United States

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